1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole
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Overview
Description
1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole, also known as MNPEBI, is a compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects
1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects, depending on the target cells and the concentration used. In some studies, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to induce cell death in cancer cells, while in others, it has been shown to inhibit bacterial growth. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has also been shown to affect the activity of certain enzymes and proteins in the target cells, leading to changes in cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole in lab experiments is its high yield of synthesis and relative ease of purification. In addition, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has shown potential in various scientific research applications, making it a versatile compound for researchers. However, one of the limitations of using 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many future directions for the study of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole, including its potential use as a therapeutic agent in cancer treatment and as an antibacterial and antifungal agent. In addition, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole may have potential applications in the development of fluorescent probes for imaging biological systems and in the development of catalysts for organic reactions. Further studies are needed to fully understand the mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole and its potential applications in various fields.
Conclusion
In conclusion, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is a compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole involves the reaction between 5-methyl-2-nitrophenol and 1,2-diaminobenzene in the presence of ethylene glycol. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a catalyst for organic reactions, and as a potential anticancer agent. The mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has many advantages for lab experiments, including its high yield of synthesis and relative ease of purification, but also has limitations due to its potential toxicity. Further studies are needed to fully understand the potential applications of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole in various fields.
Synthesis Methods
The synthesis of 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole involves the reaction between 5-methyl-2-nitrophenol and 1,2-diaminobenzene in the presence of ethylene glycol. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a catalyst for organic reactions, and as a potential anticancer agent. In addition, 1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole has been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
1-[2-(5-methyl-2-nitrophenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-12-6-7-15(19(20)21)16(10-12)22-9-8-18-11-17-13-4-2-3-5-14(13)18/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVYULUSQWCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794859 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole |
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